molecular formula C12H10OS2 B14576541 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one CAS No. 61149-37-9

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one

Cat. No.: B14576541
CAS No.: 61149-37-9
M. Wt: 234.3 g/mol
InChI Key: MILHLBSHEHNMDF-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one can be achieved through several methods. One common approach involves the reaction of 2-tert-butylsulfanyl-3-phenyl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. The pathways involved often include redox reactions and the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)-5-phenyl-2H-thiopyran-2-one
  • 6-(Methylsulfanyl)-5-phenyl-2H-pyran-2-one
  • 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-4-one

Uniqueness

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one is unique due to the presence of both a methylsulfanyl group and a phenyl group attached to the thiopyran ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards oxidation and substitution reactions, making it a valuable compound for various applications .

Properties

CAS No.

61149-37-9

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

6-methylsulfanyl-5-phenylthiopyran-2-one

InChI

InChI=1S/C12H10OS2/c1-14-12-10(7-8-11(13)15-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

MILHLBSHEHNMDF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=O)S1)C2=CC=CC=C2

Origin of Product

United States

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